2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the reaction of 3,5-dibromosalicylaldehyde with 2-bromoaniline in the presence of ethanol. The mixture is refluxed for several hours to facilitate the formation of the desired product . The reaction conditions are crucial, as the temperature and duration of reflux can significantly impact the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring and phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions may produce quinones or other oxidized forms of the compound.
Scientific Research Applications
2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The compound’s bromine atoms and triazole ring play a crucial role in its reactivity and binding affinity. It can interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol stands out due to its specific arrangement of bromine atoms and the presence of a mercapto group
Properties
Molecular Formula |
C15H9Br3N4OS |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Br3N4OS/c16-9-5-8(13(23)12(18)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-11(10)17/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
SPQJEIATIQCGDE-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Br |
Origin of Product |
United States |
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